1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane
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Overview
Description
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a sulfonyl group. Diazo compounds are known for their versatility in organic synthesis, particularly due to their ability to form carbenes, which are highly reactive intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazo compounds typically involves the diazo transfer reaction, where a diazo group is transferred from a donor molecule to an acceptor molecule. One of the most common methods for preparing diazo compounds is the Regitz diazo transfer, which uses sulfonyl azides as diazo donors . The reaction conditions often involve the use of a base to facilitate the transfer.
Industrial Production Methods
Industrial production of diazo compounds can be challenging due to the potential hazards associated with sulfonyl azides, which are explosive. recent advancements have led to the development of safer protocols, such as the ‘sulfonyl-azide-free’ (SAFE) method, which allows for the production of diazo compounds in aqueous media without the need for hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane can undergo various types of reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbene intermediate.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peroxides or metal catalysts can be used.
Reduction: Reducing agents like hydrogen gas or metal hydrides are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carbenes, amines, and substituted derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane has several applications in scientific research:
Chemistry: Used as a precursor for carbene generation, which is essential in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a tool for bioconjugation.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane involves the formation of a carbene intermediate upon the loss of nitrogen gas. This carbene can then react with various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
1-Diazo-2-oxopropane: Another diazo compound used in organic synthesis.
1-Diazo-3-oxobutane: Known for its use in cyclopropanation reactions.
1-Diazo-4-oxopentane: Utilized in the synthesis of heterocyclic compounds.
Uniqueness
1-[Diazo(3-methylbutane-1-sulfonyl)methanesulfonyl]-3-methylbutane is unique due to its dual sulfonyl groups, which enhance its stability and reactivity compared to other diazo compounds. This makes it particularly useful in applications requiring high reactivity and selectivity.
Properties
CAS No. |
138529-90-5 |
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Molecular Formula |
C11H22N2O4S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[diazo(3-methylbutylsulfonyl)methyl]sulfonyl-3-methylbutane |
InChI |
InChI=1S/C11H22N2O4S2/c1-9(2)5-7-18(14,15)11(13-12)19(16,17)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
INVPZZAWURTZET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)(=O)C(=[N+]=[N-])S(=O)(=O)CCC(C)C |
Origin of Product |
United States |
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